molecular formula C12H13NO2 B13632621 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13632621
M. Wt: 203.24 g/mol
InChI Key: ZIMVCJMKTIIGQY-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure, incorporating both a pyridine ring and a bicyclo[211]hexane moiety

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-diene using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations, opening up new chemical spaces . Industrial production methods are still under exploration, but the scalability of the photochemical approach makes it a promising candidate for large-scale synthesis.

Chemical Reactions Analysis

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the bicyclic structure provides rigidity and conformational stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane:

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9/h1-2,5,7-8,10H,3-4,6H2,(H,14,15)

InChI Key

ZIMVCJMKTIIGQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CN=CC=C3

Origin of Product

United States

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